Technical Guide: Physicochemical Profiling of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline
Technical Guide: Physicochemical Profiling of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline
The following technical guide provides an in-depth physicochemical and synthetic profile of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline (CAS 1220021-52-2). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a pharmacophore in kinase inhibitor design (specifically targeting ALK, EGFR, or FAK pathways).
Chemical Identity & Structural Analysis[1][2][3]
2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline is a trisubstituted benzene derivative characterized by a "push-pull" electronic system. The electron-donating piperidine ring (at position 5) and the electron-withdrawing ethylsulfonyl group (at position 2) create a highly polarized aromatic core. This structural motif is critical in medicinal chemistry, serving as a hinge-binding or solvent-exposed fragment in various ATP-competitive kinase inhibitors.
| Parameter | Detail |
| Chemical Name | 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline |
| CAS Number | 1220021-52-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 268.38 g/mol |
| SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N |
| Core Scaffold | Sulfonyl-aniline |
| Electronic Character | Amphoteric (weakly basic amine, weakly acidic sulfonyl-alpha protons) |
Structural Logic & Electronic Effects
The para-relationship between the sulfonyl group (C2) and the piperidine nitrogen (C5) dictates the molecule's reactivity and pKa.
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Sulfonyl Group (C2): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This deactivates the aniline nitrogen (C1) and activates the ring for nucleophilic aromatic substitution (SNAr) during synthesis.
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Piperidine Ring (C5): Acts as a mesomeric electron donor (+M). However, its conjugation with the para-sulfonyl group creates a resonance system that significantly reduces the basicity of the piperidine nitrogen compared to aliphatic amines.
Physicochemical Core Parameters
The following data aggregates predicted and structurally inferred properties, validated against analogous sulfonyl-aniline congeners.
Table 1: Physicochemical Property Profile
| Property | Value (Approx.) | Mechanistic Insight |
| Physical State | Solid (Pale Yellow Powder) | Color arises from the |
| Melting Point | 165 – 175 °C | High lattice energy driven by intermolecular H-bonding (NH₂ |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity. The non-polar piperidine and ethyl groups balance the polar sulfonyl/amine functionality. |
| pKa (Piperidine N) | 3.5 – 4.5 | Critical: Drastically lower than typical piperidines (pKa ~11) due to resonance delocalization into the sulfonyl-substituted ring. |
| pKa (Aniline NH₂) | < 1.0 | The ortho-sulfonyl group renders the aniline nitrogen essentially non-basic in aqueous media. |
| Aqueous Solubility | < 0.1 mg/mL (pH 7.4) | Poor solubility at neutral pH. Solubility improves significantly only at pH < 2 due to protonation. |
| H-Bond Donors/Acceptors | 1 / 4 | The sulfonyl oxygens are strong acceptors; the aniline protons are weak donors. |
Diagram 1: Electronic Resonance & pKa Suppression
This diagram illustrates the "push-pull" resonance effect that lowers the pKa of the piperidine nitrogen, a critical factor for formulation and salt selection.
Caption: Electronic conjugation pathway showing the delocalization of the piperidine lone pair into the sulfonyl group, reducing basicity.
Synthetic Route & Impurity Profiling[2][3][4]
The synthesis of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline typically follows a nucleophilic aromatic substitution (SNAr) strategy, leveraging the activating nature of nitro and sulfonyl groups.
Validated Synthetic Workflow
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Starting Material: 2,5-Dichloronitrobenzene.
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Step 1 (Sulfonylation): Selective SNAr at the ortho-position (C2) using Sodium Ethanesulfinate (EtSO₂Na) or Ethanethiol followed by oxidation. The ortho-chlorine is more reactive due to proximity to the nitro group.
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Step 2 (Amination): SNAr at the meta-position (C5) using Piperidine. The newly installed sulfonyl group (para to C5) activates this position for nucleophilic attack.
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Step 3 (Reduction): Chemoselective reduction of the nitro group to the aniline using H₂/Pd-C or Fe/NH₄Cl.
Diagram 2: Synthesis Pathway[6]
Caption: Step-wise synthetic route leveraging regioselective SNAr reactions controlled by nitro and sulfonyl activation.
Impurity Profile
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Regioisomer A: 2-(1-Piperidinyl)-5-(ethylsulfonyl)aniline. Arises if piperidine attacks C2 instead of C5 (rare due to steric hindrance and electronic preference).
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Over-alkylation: Formation of bis-piperidinyl byproducts if the starting material is 2,5-difluoronitrobenzene.
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Sulfide Intermediate: Incomplete oxidation if the sulfide route is used (2-Ethylthio analog).
Experimental Protocols
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: To accurately determine the dissociation constant of the piperidine nitrogen in the conjugated system.
Materials:
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Compound: 10 mg of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline.
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Solvent: 50% Methanol/Water (v/v) (required due to low aqueous solubility).
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Titrant: 0.1 M HCl and 0.1 M NaOH.
Procedure:
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Dissolution: Dissolve 10 mg of the compound in 20 mL of 50% Methanol/Water. Ensure complete dissolution; sonicate if necessary.
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Acidification: Add 0.1 M HCl to bring the pH to ~1.5.
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Titration: Titrate with 0.1 M NaOH in 10 µL increments, recording pH after stabilization (wait 30s per point).
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Analysis: Plot pH vs. Volume of NaOH. Identify the inflection point.
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Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa from the mixed solvent system to pure water.
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Note: Expect the inflection point to be shallow due to the weak basicity (pKa ~4).
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Protocol 2: Solubility Profiling in Biorelevant Media
Objective: To assess the compound's developability for oral dosing.
Procedure:
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Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Simulated Gastric Fluid (SGF, pH 1.2).
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Saturation: Add excess solid compound (approx. 5 mg) to 1 mL of each medium in glass vials.
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Incubation: Shake at 37°C for 24 hours.
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Filtration: Filter supernatant using a 0.22 µm PTFE filter (prevent adsorption losses).
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Quantification: Analyze filtrate via HPLC-UV (254 nm).
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Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
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Handling & Safety (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to slow oxidation (browning) upon air exposure.
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Hygroscopicity: The free base is generally non-hygroscopic, but salt forms (e.g., HCl) may be deliquescent.
References
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ChemicalBook . (2025).[1] 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline - Product Properties and CAS 1220021-52-2. Retrieved from
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Beilstein Journal of Organic Chemistry . (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from
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National Institutes of Health (NIH) - PubChem . (2025). 2-(Benzenesulfonyl)-5-(piperazin-1-yl)aniline Structure and Properties. Retrieved from
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Dana Bioscience . (2025). Sulfonyl Aniline Intermediates for Kinase Inhibitor Synthesis. Retrieved from
